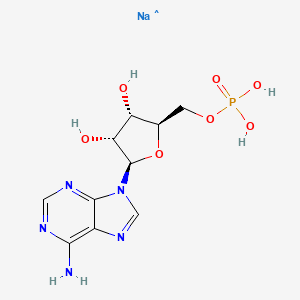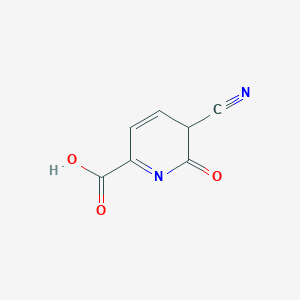
3-cyano-2-oxo-3H-pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-2-oxo-3H-pyridine-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) at the 3-position, an oxo group (=O) at the 2-position, and a carboxylic acid group (-COOH) at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-2-oxo-3H-pyridine-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of benzaldehyde with cyanoacetamide in the presence of a catalyst such as gold-cobalt supported on titanium dioxide (TiO2). This method is advantageous due to its high selectivity and the use of a recyclable catalyst .
Another method involves the use of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate, which reacts with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of heterogeneous catalysts, such as gold-cobalt supported on TiO2, is preferred due to their efficiency, reusability, and alignment with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-cyano-2-oxo-3H-pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
3-cyano-2-oxo-3H-pyridine-6-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with derivatives exhibiting antiproliferative activity against liver carcinoma cell lines.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of dyes, pigments, and agrochemicals.
Materials Science: The compound’s derivatives are explored for their potential use in functional materials and as ligands for metal complexes.
Mechanism of Action
The mechanism of action of 3-cyano-2-oxo-3H-pyridine-6-carboxylic acid involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The compound can also form metal complexes, which may enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-cyano-2-pyridones: These compounds share a similar structure but differ in the position of the oxo group.
2-oxo-1,2-dihydropyridine-3-carbonitriles: These derivatives have a similar core structure but with variations in the substituents.
5-amino-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile: This compound has a similar pyridine core but with an additional pyrazole ring.
Uniqueness
3-cyano-2-oxo-3H-pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse reactivity make it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4N2O3 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
3-cyano-2-oxo-3H-pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)9-6(4)10/h1-2,4H,(H,11,12) |
InChI Key |
QWVWDBVYSQGIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=O)C1C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


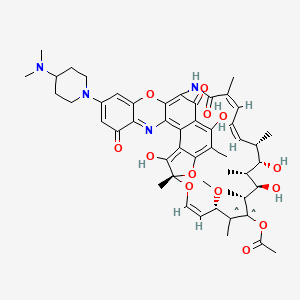

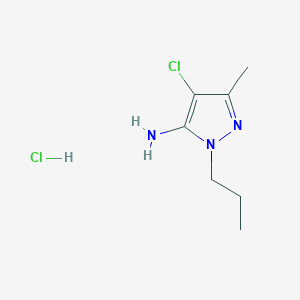
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349923.png)
![oxotitanium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12349931.png)
![4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B12349933.png)
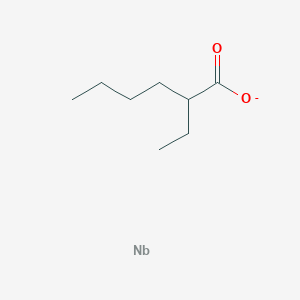
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349947.png)
![3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-](/img/structure/B12349953.png)
![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)
![3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B12349961.png)

